molecular formula C20H28N4O3 B10969030 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide

Cat. No.: B10969030
M. Wt: 372.5 g/mol
InChI Key: XBRONZYHLVJKPG-UHFFFAOYSA-N
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Description

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE is a complex organic compound featuring an oxadiazole ring, a phenoxy group, and a pyrrolidinyl propyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole with sodium dichloroisocyanurate can yield intermediate compounds that can be further modified .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and phenoxy group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE is unique due to its combination of an oxadiazole ring, phenoxy group, and pyrrolidinyl propyl acetamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in scientific research.

Properties

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-pyrrolidin-1-ylpropyl)acetamide

InChI

InChI=1S/C20H28N4O3/c1-15(2)19-22-20(27-23-19)16-6-8-17(9-7-16)26-14-18(25)21-10-5-13-24-11-3-4-12-24/h6-9,15H,3-5,10-14H2,1-2H3,(H,21,25)

InChI Key

XBRONZYHLVJKPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCCCN3CCCC3

Origin of Product

United States

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